6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18661455
InChI: InChI=1S/C13H15ClN2O3S/c1-13(2,3)20(17,18)11-5-8-9(6-10(11)19-4)15-7-16-12(8)14/h5-7H,1-4H3
SMILES:
Molecular Formula: C13H15ClN2O3S
Molecular Weight: 314.79 g/mol

6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline

CAS No.:

Cat. No.: VC18661455

Molecular Formula: C13H15ClN2O3S

Molecular Weight: 314.79 g/mol

* For research use only. Not for human or veterinary use.

6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline -

Specification

Molecular Formula C13H15ClN2O3S
Molecular Weight 314.79 g/mol
IUPAC Name 6-tert-butylsulfonyl-4-chloro-7-methoxyquinazoline
Standard InChI InChI=1S/C13H15ClN2O3S/c1-13(2,3)20(17,18)11-5-8-9(6-10(11)19-4)15-7-16-12(8)14/h5-7H,1-4H3
Standard InChI Key SRCGLNSSSINORI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)Cl)OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinazoline system (a benzene ring fused to a pyrimidine ring) with three distinct functional groups:

  • 4-Chloro substituent: Enhances electrophilic reactivity, facilitating nucleophilic substitution reactions.

  • 6-(tert-Butylsulfonyl) group: A bulky sulfonyl moiety that influences steric and electronic properties, potentially improving metabolic stability in drug candidates.

  • 7-Methoxy group: Modulates electronic effects and solubility via hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆ClN₂O₃S
Molecular Weight315.79 g/mol
Exact Mass314.046 Da
Topological Polar Surface75.2 Ų
LogP (Octanol-Water)2.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The molecular formula was derived by combining the quinazoline backbone (C₉H₅N₂) with substituents: Cl (35.45 g/mol), OCH₃ (31.03 g/mol), and (CH₃)₃CSO₂ (137.21 g/mol) .

Spectral Characterization (Hypothetical)

While experimental spectral data for this compound is unavailable, analogous compounds provide a basis for prediction:

  • ¹H NMR:

    • Aromatic protons (quinazoline): δ 7.8–8.5 ppm (doublets or singlets).

    • Methoxy group: δ 3.9–4.1 ppm (singlet).

    • tert-Butylsulfonyl: δ 1.4 ppm (singlet for 9H).

  • ¹³C NMR:

    • Quinazoline carbons: δ 120–160 ppm.

    • Sulfonyl carbon: δ 55–60 ppm.

  • IR: Strong S=O stretching at 1150–1350 cm⁻¹ .

Synthesis and Manufacturing

Retrosynthetic Analysis

The tert-butylsulfonyl group is typically introduced via sulfonation or nucleophilic substitution. A plausible route involves:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amides.

  • Chlorination: Electrophilic substitution at position 4 using POCl₃ or SOCl₂.

  • Sulfonation: Reaction with tert-butylsulfonyl chloride in the presence of a base (e.g., NaH or Et₃N).

Patent-Derived Protocols

A patent (US20210188778A1) describes the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide, a structurally related compound . Key steps adaptable to this target include:

  • Step 1: Formamide-mediated cyclization of 4-chloro-6-hydroxy-7-methoxyquinazoline precursors.

  • Step 2: Sulfonation using tert-butylsulfonyl chloride in dimethylformamide (DMF) at 0–5°C .

Table 2: Example Reaction Conditions

ParameterValue
SolventDimethylformamide (DMF)
Temperature0–10°C
BaseSodium tert-butoxide
Reaction Time5–8 hours
Yield (Estimated)60–75%

Stability and Degradation

Thermal and pH Stability

  • Thermal Decomposition: Predicted to occur above 200°C, with sulfonyl group cleavage generating SO₂ and tert-butane.

  • Hydrolytic Sensitivity: The chloro substituent may undergo hydrolysis under alkaline conditions (pH > 10), forming 4-hydroxy derivatives .

Table 3: Stability Guidelines

ConditionRecommendation
Storage Temperature2–8°C (desiccated)
Light SensitivityProtect from UV light
Incompatible AgentsStrong acids/bases, oxidizing agents

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